5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate
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Overview
Description
5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate typically involves the formation of the isoxazole ring followed by the introduction of the pentylthio and dimethylcarbamate groups. One common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The dimethylcarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylcarbamate group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates or thiocarbamates.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its therapeutic potential, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer activities
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The pentylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The dimethylcarbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Thiadiazoles: Five-membered rings containing sulfur and nitrogen atoms.
Oxadiazoles: Five-membered rings containing oxygen and nitrogen atoms.
Uniqueness
5-((Pentylthio)methyl)isoxazol-3-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentylthio group and dimethylcarbamate moiety differentiates it from other isoxazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Properties
CAS No. |
89661-32-5 |
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Molecular Formula |
C12H20N2O3S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
[5-(pentylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H20N2O3S/c1-4-5-6-7-18-9-10-8-11(13-17-10)16-12(15)14(2)3/h8H,4-7,9H2,1-3H3 |
InChI Key |
DWQZPIAGVOTGLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC1=CC(=NO1)OC(=O)N(C)C |
Origin of Product |
United States |
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